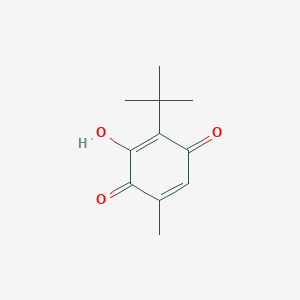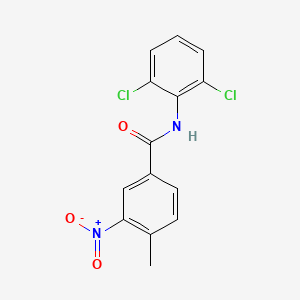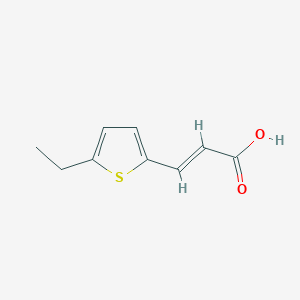
N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as PPAC, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a pharmacological tool. PPAC belongs to the class of piperidinecarboxamide derivatives and is known to have a variety of biochemical and physiological effects.
Mechanism of Action
N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide works by binding to specific receptors in the brain, including dopamine receptors and sigma-1 receptors. By binding to these receptors, N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide can modulate the release of certain neurotransmitters, leading to changes in neuronal activity.
Biochemical and physiological effects:
N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects, including modulation of dopamine release, regulation of calcium ion channels, and activation of certain signaling pathways. Additionally, N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects and the ability to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide in lab experiments is its specificity for certain receptors, allowing for more targeted research. However, one limitation is its relatively low potency compared to other pharmacological tools, which may require higher concentrations to achieve desired effects.
Future Directions
There are several potential future directions for research involving N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide. One area of interest is investigating its potential as a treatment for neurological disorders, particularly Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanisms of action of N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide and its effects on various signaling pathways. Finally, there may be potential for the development of new derivatives of N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide with increased potency and specificity for certain receptors.
Synthesis Methods
N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide can be synthesized through a multistep process involving the reaction of piperidine with phenylsulfonyl chloride, followed by the addition of phenyl isocyanate. The resulting compound is purified through column chromatography, yielding N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide as a white crystalline solid.
Scientific Research Applications
N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been used in various scientific studies as a pharmacological tool due to its ability to bind to specific receptors in the brain. It has been shown to have potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been used in studies investigating the role of certain receptors in drug addiction and withdrawal.
properties
IUPAC Name |
1-(benzenesulfonyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(19-16-7-3-1-4-8-16)15-11-13-20(14-12-15)24(22,23)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLGVCGMOGITQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-phenylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5805028.png)

![3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805047.png)

![4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5805075.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B5805079.png)
![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)



![1-(3,3-dimethyl-2-oxobutoxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805119.png)
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5805125.png)
![4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B5805130.png)